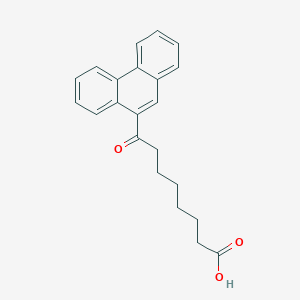

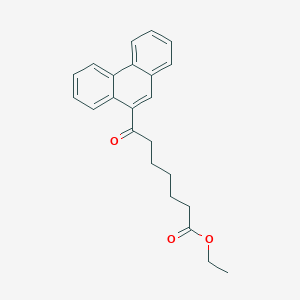

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate, also known as EPH, is a synthetic compound primarily used in scientific research. It has a molecular formula of C23H24O3 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C23H24O3 . The average mass is 348.435 Da and the monoisotopic mass is 348.172546 Da .Physical and Chemical Properties Analysis

This compound has a molecular weight of 348.44 g/mol . The predicted density is 1.130±0.06 g/cm3 and the predicted boiling point is 521.7±33.0 °C .Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate is a chemical compound involved in various synthetic processes. One notable application is in the synthesis of specific prostaglandin analogues. For example, Eggelte, Koning, and Huisman (1977) detailed the synthesis of 9,11-dideoxyprostaglandins, where this compound derivatives played a crucial role (Eggelte, Koning, & Huisman, 1977). Additionally, Vostrikov, Loza, Ivanova, and Miftakhov (2010) explored its use in creating ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, a compound with potential in medicinal chemistry (Vostrikov et al., 2010).

Photochemical Reactions

The compound's role in photochemical reactions has been studied, as seen in the work of Tokuda, Watanabe, and Itoh (1978). They investigated the photochemical reactions of related compounds, highlighting the potential of this compound in the development of new photochemical pathways (Tokuda, Watanabe, & Itoh, 1978).

Catalytic Processes

The compound is also relevant in catalytic studies. Gliński, Szymański, and Łomot (2005) discussed the catalytic ketonization over oxide catalysts, where derivatives of this compound were likely to be involved in the reaction pathways, indicating its utility in catalytic research (Gliński, Szymański, & Łomot, 2005).

Bioactive Compounds

Furthermore, the compound's derivatives have been investigated for their bioactivities. Yingying et al. (2021) isolated new esters from Portulaca oleracea L., which showed anticholinesterase effects, suggesting the potential of this compound derivatives in developing new bioactive compounds (Yingying et al., 2021).

Properties

IUPAC Name |

ethyl 7-oxo-7-phenanthren-9-ylheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O3/c1-2-26-23(25)15-5-3-4-14-22(24)21-16-17-10-6-7-11-18(17)19-12-8-9-13-20(19)21/h6-13,16H,2-5,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSMMMJCOXXWNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645609 |

Source

|

| Record name | Ethyl 7-oxo-7-(phenanthren-9-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-92-6 |

Source

|

| Record name | Ethyl 7-oxo-7-(phenanthren-9-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.